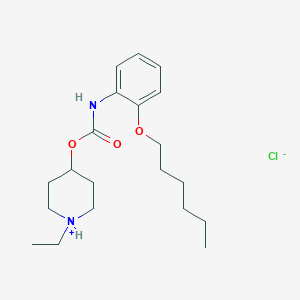
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as the 'HEPP' derivative and belongs to the class of carbamates. The HEPP derivative has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
The HEPP derivative works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in various cognitive functions such as memory and learning. By inhibiting the activity of acetylcholinesterase, the HEPP derivative increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
The HEPP derivative has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. The HEPP derivative has also been shown to have analgesic and anti-inflammatory properties, which can be beneficial in the treatment of pain and inflammation. Additionally, the HEPP derivative has been shown to have anticonvulsant properties, which can be useful in the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
The HEPP derivative has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. The HEPP derivative also has good solubility in various solvents, which makes it easy to work with in the lab. However, the HEPP derivative has some limitations for lab experiments. It is relatively expensive to produce and may not be readily available in large quantities.
Future Directions
There are several future directions for the study of the HEPP derivative. One potential area of research is the development of new derivatives of the HEPP compound with improved pharmacological properties. Another area of research is the investigation of the HEPP derivative's potential use in the treatment of other diseases such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to determine the optimal dosage and administration of the HEPP derivative for various diseases.
Synthesis Methods
The HEPP derivative can be synthesized using a multi-step process that involves the reaction of 2-(hexyloxy)phenol with ethyl 4-piperidone-1-carboxylate in the presence of a base. The resulting product is then treated with phosgene and an amine to yield the HEPP derivative. This synthesis method has been optimized to produce high yields of the HEPP derivative with good purity.
Scientific Research Applications
The HEPP derivative has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. The HEPP derivative has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. The HEPP derivative has shown promising results in animal studies and is currently being evaluated in clinical trials.
properties
CAS RN |
105383-98-0 |
|---|---|
Product Name |
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride |
Molecular Formula |
C20H33ClN2O3 |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
(1-ethylpiperidin-1-ium-4-yl) N-(2-hexoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-3-5-6-9-16-24-19-11-8-7-10-18(19)21-20(23)25-17-12-14-22(4-2)15-13-17;/h7-8,10-11,17H,3-6,9,12-16H2,1-2H3,(H,21,23);1H |
InChI Key |
NAQPIGSTYMFXDI-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CC.[Cl-] |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CC.[Cl-] |
synonyms |
o-(Hexyloxy)carbanilic acid 1-ethyl-4-piperidyl ester hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



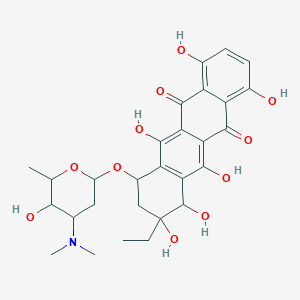
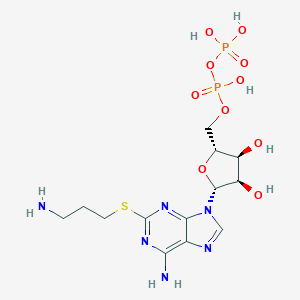
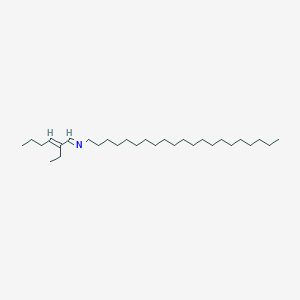
![(2Z,4E)-8-[(3aS,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2,8-dihydroxy-5-methyl-6-oxoocta-2,4-dienoic acid](/img/structure/B218281.png)
![Sodium;(5R,6E)-6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B218284.png)
![methyl 2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]butanoyl]amino]propanoate](/img/structure/B218286.png)
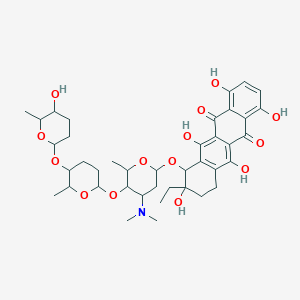
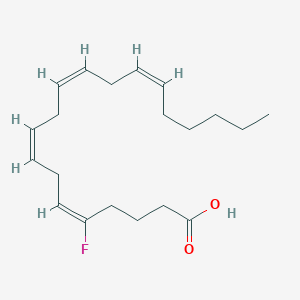


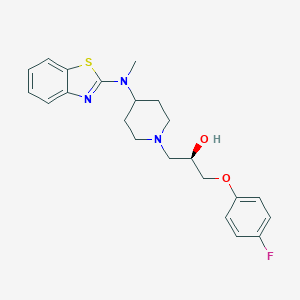
![(3R,4aR,6aS,6aS,6bR,9S,10R,12aR,14bR)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B218336.png)
![(Z)-8-[(8E,17Z,27E,31E)-22,26-dihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid](/img/structure/B218337.png)
